1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
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Overview
Description
1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is an organic compound that belongs to the class of phenylethanolamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methylamino group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol typically involves the reaction of 3-ethoxybenzaldehyde with methylamine and a reducing agent. One common method is the Mannich reaction, where 3-ethoxybenzaldehyde reacts with methylamine and formaldehyde to form an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethoxybenzaldehyde, while reduction could produce 1-(3-ethoxy-phenyl)-2-methylamino-ethane.
Scientific Research Applications
1-(3-Ethoxy-phenyl)-2-methylamino-ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Methoxy-phenyl)-2-methylamino-ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Hydroxy-phenyl)-2-methylamino-ethanol: Contains a hydroxy group instead of an ethoxy group.
1-(3-Chloro-phenyl)-2-methylamino-ethanol: Features a chloro group in place of the ethoxy group.
Uniqueness: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJPHPKSYDZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CNC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389638 |
Source
|
Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143337-62-6 |
Source
|
Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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